ethyl 8-chloro-2-[(2-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate
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Overview
Description
Ethyl 8-chloro-2-[(2-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-chloro-2-[(2-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is often catalyzed by metal catalysts or nanocatalysts to enhance yield and selectivity . The reaction conditions may vary, but common solvents include ethanol, methanol, and acetone .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems, such as magnetic solid acid nanocatalysts, can further optimize the process . These methods allow for large-scale production while maintaining high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-2-[(2-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 8-chloro-2-[(2-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 8-chloro-2-[(2-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit key enzymes or receptors involved in cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure with similar antimicrobial properties.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Quinoline Derivatives: Exhibiting similar pharmacological activities, such as antimalarial and anticancer effects.
Uniqueness
Ethyl 8-chloro-2-[(2-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate stands out due to its unique combination of a benzoxazole core with additional functional groups, enhancing its biological activity and specificity . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H17ClN2O5 |
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Molecular Weight |
424.8 g/mol |
IUPAC Name |
ethyl 8-chloro-2-[(2-methylbenzoyl)amino]-1-oxopyrido[2,1-b][1,3]benzoxazole-4-carboxylate |
InChI |
InChI=1S/C22H17ClN2O5/c1-3-29-22(28)15-11-16(24-19(26)14-7-5-4-6-12(14)2)20(27)25-17-10-13(23)8-9-18(17)30-21(15)25/h4-11H,3H2,1-2H3,(H,24,26) |
InChI Key |
FTLIZSRNGZFLKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(O2)C=CC(=C3)Cl)C(=O)C(=C1)NC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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